3-Hydroxy-5-methoxybenzonitrile
Description
Benzonitrile derivatives are critical intermediates in organic synthesis, pharmaceuticals, and materials science. For instance, 3-Hydroxy-5-methylbenzonitrile (CAS 873-62-1, C₈H₇NO, MW 133.15) shares a similar backbone with a hydroxy group at position 3 and a methyl group at position 5 . Compounds like 3-Bromo-4-hydroxy-5-methoxybenzonitrile (CAS 52805-45-5) further highlight the impact of halogenation and methoxy substitution on reactivity and applications .
Properties
IUPAC Name |
3-hydroxy-5-methoxybenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c1-11-8-3-6(5-9)2-7(10)4-8/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXVEVNURVZFTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Hydroxy-5-methoxybenzonitrile can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethoxybenzonitrile with a demethylating agent such as boron tribromide (BBr3) or aluminum chloride (AlCl3) under controlled conditions. The reaction typically proceeds at low temperatures to prevent overreaction and ensure high yield .
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-5-methoxybenzonitrile undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol or other nucleophiles under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-5-methoxybenzonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with unique properties, such as organic pigments and dyes.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methoxybenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxyl and methoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparative Analysis of Structural Analogues
Substituent Effects on Physical and Chemical Properties
The position and nature of substituents significantly influence molecular properties. Below is a comparative table of key benzonitrile derivatives:
Key Observations:
- Electron-Donating vs. Bromine (Br) and nitrile (CN) groups, being electron-withdrawing, increase reactivity in electrophilic substitutions .
- Hydrogen Bonding : Hydroxy (OH) groups improve solubility in polar solvents (e.g., 3-Hydroxy-5-methylbenzonitrile) but may reduce thermal stability compared to methoxy analogs .
- Steric Effects : Bulky substituents like ethyl (C₂H₅) or acetyl (COCH₃) can hinder reaction kinetics, as seen in 3-Ethyl-4-hydroxy-5-methylbenzonitrile and 3-Acetyl-5-bromo-2-hydroxybenzonitrile .
Biological Activity
3-Hydroxy-5-methoxybenzonitrile is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its antiproliferative, antibacterial, and antioxidative properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound, also known as 3-hydroxy-5-methoxy-phenyl cyanide, has the following chemical structure:
- Molecular Formula : C9H9NO3
- Molecular Weight : 179.17 g/mol
Antiproliferative Activity
Recent studies have highlighted the antiproliferative effects of this compound against various cancer cell lines. The compound exhibits significant cytotoxicity, with IC50 values indicating its effectiveness in inhibiting cell growth.
Table 1: Antiproliferative Activity of this compound
These results suggest that the compound may be a potential candidate for further development in cancer therapeutics.
Antibacterial Activity
The antibacterial properties of this compound have also been investigated. The compound demonstrated selective activity against Gram-positive bacteria, particularly Enterococcus faecalis.
Table 2: Antibacterial Activity of this compound
The minimum inhibitory concentration (MIC) values indicate that this compound could be explored as a novel antibacterial agent.
Antioxidative Activity
In addition to its antiproliferative and antibacterial effects, this compound exhibits antioxidative properties. It has been shown to reduce reactive oxygen species (ROS) levels in vitro, although the extent of this activity varies among different studies.
Table 3: Antioxidative Activity of this compound
The antioxidative capacity suggests potential applications in preventing oxidative stress-related diseases.
Case Studies and Research Findings
- Antiproliferative Effects : A study conducted on various cancer cell lines demonstrated that the compound significantly inhibited cell proliferation at low micromolar concentrations, suggesting its potential as a chemotherapeutic agent .
- Antibacterial Mechanism : Research indicates that the antibacterial action may involve disruption of bacterial cell membranes or interference with metabolic pathways, making it a candidate for treating resistant bacterial infections .
- Antioxidant Mechanisms : The antioxidative mechanism appears to involve scavenging free radicals and modulating cellular signaling pathways related to oxidative stress, which warrants further investigation into its therapeutic potential in oxidative stress-related conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-Hydroxy-5-methoxybenzonitrile, and how do reaction conditions influence yield?
- Methodology :
-
Route 1 : Start with 3-hydroxy-5-methoxybenzoic acid, which undergoes nitrile formation via a Rosenmund-von Braun reaction using CuCN in DMF at 150–160°C for 6–8 hours. Yield: ~40–50% .
-
Route 2 : Direct methoxylation of 3-hydroxybenzonitrile using dimethyl sulfate and K₂CO₃ in acetone under reflux (12 hours). Requires purification via column chromatography (SiO₂, hexane/EtOAc 4:1) to isolate the product .
-
Critical factors : Catalyst loading (CuCN), solvent polarity, and reaction time significantly affect yield. Side reactions (e.g., over-alkylation) are minimized by controlled reagent addition.
- Data Table :
| Method | Starting Material | Reagents/Conditions | Yield | By-Products |
|---|---|---|---|---|
| Rosenmund-von Braun | 3-Hydroxy-5-methoxybenzoic acid | CuCN, DMF, 150°C | 45% | Benzoic acid derivatives |
| Methoxylation | 3-Hydroxybenzonitrile | (CH₃O)₂SO₂, K₂CO₃, acetone | 55% | Unreacted starting material |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆). The hydroxyl proton appears as a broad singlet (~δ 9.8–10.2 ppm), while the methoxy group resonates at δ 3.8–3.9 ppm. Aromatic protons show splitting patterns indicative of substitution .
- FTIR : Confirm nitrile (C≡N stretch at ~2230 cm⁻¹) and hydroxyl (O–H stretch at ~3300 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 164.0582 (calculated for C₈H₇NO₂) .
Q. How does the hydroxyl group influence the compound’s reactivity in nucleophilic substitution?
- Methodology :
- The hydroxyl group acts as an electron-donating group, activating the aromatic ring toward electrophilic substitution at the ortho and para positions. For example, bromination with Br₂ in acetic acid yields 3-hydroxy-5-methoxy-4-bromobenzonitrile.
- Limitation : Steric hindrance from the methoxy group may reduce reactivity at certain positions .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve regioselective functionalization of this compound?
- Methodology :
-
Temperature control : Lower temperatures (0–5°C) favor para-substitution in electrophilic reactions (e.g., nitration), while higher temperatures (40–50°C) promote ortho products due to kinetic vs. thermodynamic control .
-
Catalyst screening : Use Lewis acids (e.g., FeCl₃) to direct substitution. For Suzuki-Miyaura coupling, Pd(PPh₃)₄ with aryl boronic acids achieves cross-coupling at the meta position .
- Data Table :
| Reaction Type | Conditions | Major Product | Regioselectivity |
|---|---|---|---|
| Bromination | Br₂, AcOH, 25°C | 4-Bromo derivative | Para dominance |
| Suzuki Coupling | Pd(PPh₃)₄, 80°C | 3-Aryl derivative | Meta selectivity |
Q. What computational methods predict the electronic effects of substituents on this compound’s reactivity?
- Methodology :
- DFT Calculations (B3LYP/6-311+G(d,p)) : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic attack. The hydroxyl group lowers LUMO energy at the para position, increasing susceptibility to nucleophiles .
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions (hydroxyl/methoxy groups) and electron-deficient areas (nitrile group) .
Q. How can contradictory literature data on reaction yields be resolved?
- Case Study : Discrepancies in nitrile formation yields (40–70%) may arise from:
- Purity of CuCN : Commercial CuCN often contains Cu₂O impurities, reducing effective catalyst concentration .
- Solvent drying : Trace water in DMF hydrolyzes intermediates, lowering yields. Pre-drying solvents over molecular sieves improves consistency .
Q. What strategies validate hypothesized biological activity of this compound?
- Methodology :
- In silico docking : Screen against target enzymes (e.g., CYP450) using AutoDock Vina. The nitrile group shows affinity for heme iron in cytochrome P450 .
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli). Structural analogs (e.g., 3-bromo-5-fluoro derivatives) exhibit MICs of 8–16 µg/mL .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
